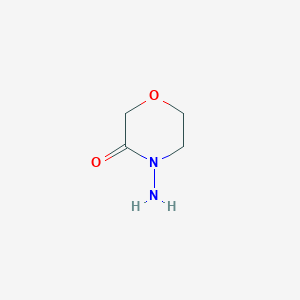

4-Aminomorpholin-3-one

Description

Historical Context and Early Research on Morpholinone Heterocycles and Related Aminomorpholines

The history of morpholine (B109124) and its derivatives is rooted in the pioneering work of early heterocyclic chemistry. The parent compound, morpholine, was named by Ludwig Knorr, who initially, and incorrectly, believed it to be a structural component of morphine. wikipedia.org The foundational synthesis of a morpholinone derivative was established by Knorr in 1899, who prepared 4-methyl-2-morpholinone. This early work laid the groundwork for constructing the morpholinone framework.

Subsequent research in the mid-20th century expanded on these initial findings. Kiprianov and his colleagues, in 1953, refined and applied similar principles to synthesize other N-substituted 2-morpholinones. Throughout the 1960s, researchers continued to explore various synthetic routes to access morpholinone derivatives, albeit with varying degrees of success in terms of yield.

The investigation of aminomorpholines also has historical roots in the exploration of biologically active compounds. Early studies in the mid-20th century examined substituted 4-aminomorpholines for their potential neuropharmacological effects, viewing them as structural analogues of other centrally active agents. datapdf.com These investigations were driven by the possibility that combining the morpholine and hydrazine-like (amino-on-nitrogen) functionalities could lead to compounds with significant biological activities. datapdf.com Synthetic methods for creating the parent 4-aminomorpholine (B145821) have also been a subject of study, with routes developed from precursors like 4-nitrosomorpholine. google.com

Significance of the 4-Aminomorpholin-3-one Scaffold in Contemporary Chemical Science

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. lifechemicals.com The morpholine moiety is found in numerous approved drugs and is often incorporated into molecules to improve their pharmacokinetic profile, such as enhancing solubility and metabolic stability. nih.govsci-hub.se

The this compound scaffold combines the features of the morpholinone ring with a 4-amino substitution. This specific arrangement of functional groups offers several points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. lifechemicals.com The lactam functionality within the morpholin-3-one (B89469) core is a common structural motif in many biologically active compounds. The addition of the amino group at the nitrogen position introduces a reactive handle for further chemical elaboration and can influence the molecule's electronic properties and hydrogen bonding capabilities.

Derivatives of aminomorpholines have been reported to possess a range of biological activities, including anti-inflammatory and antimicrobial properties, as well as neuropharmacological actions. timtec.net This highlights the potential of the broader aminomorpholine class, and by extension the this compound scaffold, as a valuable template in the design of new therapeutic agents.

Below is an interactive data table summarizing the key properties of this compound hydrochloride and the related parent compound, 4-aminomorpholine.

| Property | This compound hydrochloride | 4-Aminomorpholine |

| IUPAC Name | This compound hydrochloride | 4-Aminomorpholine |

| CAS Number | 2622234-46-0 | 4319-49-7 sigmaaldrich.com |

| Molecular Formula | C₄H₈N₂O₂·HCl sigmaaldrich.com | C₄H₁₀N₂O sigmaaldrich.com |

| Molecular Weight | 138.12 g/mol (base) | 102.14 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com | Liquid sigmaaldrich.com |

| Boiling Point | Not available | 168 °C sigmaaldrich.com |

| InChI Key | PYDLNKPNZVGCHH-UHFFFAOYSA-N sigmaaldrich.com | MKQLBNJQQZRQJU-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Current Research Trajectories and Future Prospects

Current research involving aminomorpholine structures is exploring their utility in various scientific domains. One active area is the synthesis of new derivatives with potential therapeutic applications. For example, recent studies have focused on the synthesis of hydrazones derived from N-aminomorpholine. researchgate.netnih.gov Some of these new compounds have shown promising antiviral activity in laboratory tests, demonstrating activity comparable to existing commercial drugs. researchgate.netnih.gov This line of research suggests that the aminomorpholine core can serve as a building block for novel antiviral agents.

Another emerging research trajectory involves the use of aminomorpholine derivatives in the development of advanced materials. For instance, N-aminomorpholine has been used to functionalize carbon dots, creating nanoprobes for the sensitive and selective detection of hypochlorous acid in food samples and for imaging within living cells. nih.gov This highlights the potential of aminomorpholine-based compounds in the fields of analytical chemistry and bio-imaging.

The future prospects for the this compound scaffold and related compounds are promising. The versatility of the morpholine and aminomorpholine structures as privileged scaffolds suggests their continued importance in drug discovery. frontiersin.orgrsc.org Future research will likely focus on:

Medicinal Chemistry: The design and synthesis of novel derivatives of this compound to explore a wider range of biological targets, including those relevant to cancer and infectious diseases. frontiersin.orgrsc.org The scaffold's potential for creating focused libraries of compounds makes it an attractive starting point for identifying new lead compounds. lifechemicals.com

Synthetic Methodology: The development of more efficient and sustainable synthetic routes to access this compound and its derivatives will be crucial for facilitating further research. nih.govthieme-connect.com

Materials Science: The unique properties of aminomorpholines may be further exploited in the creation of new functional materials, sensors, and probes for various applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-aminomorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-6-1-2-8-3-4(6)7/h1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDKFJBSSMHJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 4 Aminomorpholin 3 One

Established Synthetic Routes to 4-Aminomorpholin-3-one and its Direct Precursors

The construction of the this compound core relies on fundamental organic reactions, including cyclization to form the heterocyclic ring and transformations to introduce the exocyclic amino group.

Cyclization Reactions in Morpholinone Ring Formation

The formation of the morpholin-3-one (B89469) ring is a key step in the synthesis of this compound and its derivatives. A prevalent method involves the intramolecular cyclization of an appropriately substituted acyclic precursor. A widely cited example is the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate in the production of the anticoagulant Rivaroxaban. chemicalbook.comca.gov

One established route commences with the reaction of an N-substituted ethanolamine (B43304) with a haloacetyl halide. For instance, N-(2-hydroxyethyl)aniline can be reacted with chloroacetyl chloride to yield an intermediate which, upon nitration and subsequent reduction, forms the desired product. google.com Another approach involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by base-mediated intramolecular cyclization of the resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide to afford 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com

A general representation of this cyclization strategy is depicted below:

Scheme 1: General Cyclization Approach to N-Substituted Morpholin-3-ones

Image of a chemical reaction showing a substituted ethanolamine reacting with a haloacetyl halide to form an intermediate that cyclizes to a morpholin-3-one.

While these methods are well-established for N-aryl derivatives, the synthesis of the parent this compound would likely proceed through a precursor where the nitrogen substituent is a protected amino group or a group that can be converted to an amino group, such as a nitro or nitroso moiety.

Reductive Transformations of Nitro and Nitroso Precursors to the Amino Group

The introduction of the amino group at the 4-position of the morpholin-3-one ring is commonly achieved through the reduction of a corresponding nitro or nitroso precursor. The reduction of a nitro group is a well-documented and efficient transformation.

In the synthesis of 4-(4-aminophenyl)morpholin-3-one, the precursor 4-(4-nitrophenyl)morpholin-3-one is readily reduced to the desired aniline (B41778) derivative. google.com This reduction is typically carried out via catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. google.comwikipedia.org The reaction is generally performed in a polar solvent like ethanol (B145695) or tetrahydrofuran (B95107) at ambient or slightly elevated temperatures and pressures. google.comwikipedia.org

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladium on Carbon | Hydrogen | Ethanol | 60 | 97.8 | chemicalbook.com |

| Palladium on Carbon | Hydrogen | Tetrahydrofuran | 70 | Not specified | google.com |

| Palladium on Carbon | Hydrogen | Methanol | Not specified | Not specified | google.com |

Table 1: Conditions for the Reduction of 4-(4-nitrophenyl)morpholin-3-one

For the synthesis of the parent this compound, a similar strategy would be employed, starting from the hypothetical 4-nitromorpholin-3-one. The reduction of this precursor would be expected to proceed under similar catalytic hydrogenation conditions.

The synthesis and reduction of a 4-nitroso precursor represents an alternative pathway. N-nitrosamines are known to be reduced to the corresponding hydrazines, which can be further converted to amines. However, the direct synthesis and subsequent reduction of 4-nitrosomorpholin-3-one (B14341901) to this compound is not extensively documented in the reviewed literature, with much of the available information focusing on the toxicology of N-nitrosomorpholine.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards the development of more environmentally benign and sustainable synthetic methods in the chemical industry. For the synthesis of morpholinones, this includes the use of greener solvents, catalysts, and reaction conditions.

One patent describes a process for the preparation of 4-(4-aminophenyl)morpholin-3-one that is highlighted as being environmentally protective by avoiding the use of heavy metals and corrosive materials. google.com This process involves a one-pot procedure and hydrogenation with a palladium on carbon catalyst, which can often be recovered and reused, thus minimizing waste. google.com

A more general green approach to the synthesis of the morpholine (B109124) core involves the use of ethylene (B1197577) sulfate (B86663) as a less hazardous alternative to traditional alkylating agents like chloroacetyl chloride. chemicalbook.com This method offers a redox-neutral pathway and eliminates a step from the traditional three-step conversion of 1,2-amino alcohols to morpholines, thereby reducing waste. chemicalbook.com While this has been demonstrated for the synthesis of morpholines, the principles could potentially be adapted for morpholin-3-one synthesis.

The use of N-formylmorpholine as a green solvent in organic synthesis has also been explored. rsc.org This solvent is chemically stable, non-toxic, and non-corrosive, making it an attractive alternative to more hazardous solvents. rsc.org

Novel Synthetic Strategies and Methodological Advancements for this compound Derivatives

Beyond the established routes, ongoing research is focused on developing more sophisticated and efficient methods for the synthesis of this compound derivatives, particularly those with specific stereochemical requirements or increased molecular complexity.

Asymmetric Synthesis and Enantioselective Approaches to Chiral Morpholinone Derivatives

The development of catalytic enantioselective methods for the construction of chiral morpholinones is of significant interest due to the prevalence of this scaffold in medicinally important molecules. Chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols has been reported. chemicalbook.com This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. chemicalbook.com

Another approach involves the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which has been successful in producing a variety of 2-substituted chiral morpholines with excellent enantioselectivities. chemsynthesis.com

| Catalytic System | Substrate Type | Chiral Center | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Aryl/Alkylglyoxals and 2-(Arylamino)ethan-1-ols | C3 | Up to 90% | google.com |

| Bisphosphine-Rhodium | Unsaturated Morpholines | C2 | Up to 99% | researchgate.net |

Table 2: Enantioselective Approaches to Chiral Morpholinone Derivatives

These methods provide access to enantiomerically enriched morpholinone cores, which are valuable building blocks for the synthesis of complex chiral molecules. While not directly applied to this compound, these strategies demonstrate the potential for creating chiral derivatives.

Multi-component Reactions and Convergent Synthesis Strategies Incorporating the Morpholinone Moiety

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The Ugi five-center three-component reaction (U-5C-3CR) has been utilized for the efficient synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde (B1209225) dimer as a bifunctional component. researchgate.net Although this example leads to the morpholin-2-one (B1368128) isomer, it showcases the potential of MCRs in generating diversity within the morpholine scaffold.

The Castagnoli-Cushman reaction between diglycolic anhydride (B1165640) and imines has also been applied to the synthesis of morpholine derivatives. researchgate.net Such convergent strategies, where different fragments are brought together in a single reaction vessel to form the final product, are highly desirable in modern organic synthesis for their atom economy and step efficiency. The development of MCRs that directly lead to the this compound core or its close derivatives remains an active area of research.

Development and Optimization of Catalytic Systems for Efficient Synthesis

The synthesis of aminomorpholinone derivatives often involves the catalytic reduction of a corresponding nitro compound. A prominent example is the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for several pharmaceutical agents. The catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one is a widely employed and optimized transformation.

The most common catalytic system for this reduction is Palladium on activated carbon (Pd/C) with hydrogen gas. The efficiency of this reaction is highly dependent on the optimization of several parameters, including the solvent, hydrogen pressure, temperature, and catalyst loading. Research and patent literature have explored various conditions to maximize yield and purity while ensuring scalability and safety. For instance, conducting the hydrogenation in an aqueous suspension is presented as an efficient method. google.com Alternative solvents like aliphatic alcohols (methanol, ethanol) or tetrahydrofuran (THF) have also been utilized. google.com The hydrogen pressure can range significantly, from atmospheric pressure up to 200 bar, with optimal pressures often found between 5 and 10 bar. google.com Temperature is another critical variable, with reactions carried out from room temperature to 90°C. The optimization of these parameters aims to achieve complete conversion of the nitro group with high selectivity, avoiding side reactions and ensuring a high yield of the desired amino derivative.

Below is a table summarizing various catalytic systems and conditions reported for the synthesis of 4-(4-aminophenyl)morpholin-3-one via catalytic hydrogenation.

| Catalyst | Substrate | Solvent | Hydrogen Pressure | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium on activated carbon | 4-(4-nitrophenyl)morpholin-3-one | Aqueous suspension | 5 - 10 bar | 90°C | Not specified | google.com |

| Palladium on activated carbon | 4-(4-nitrophenyl)morpholin-3-one | Tetrahydrofuran (THF) | Not specified | Not specified | 37.6% | google.com |

| Palladium on activated carbon | 4-(4-nitrophenyl)morpholin-3-one | Aliphatic alcohol | Not specified | Not specified | Improved yield noted | google.com |

| Gold on Al2O3 nanowires | 4-(4-nitrophenyl)morpholin-3-one | Methanol | Not specified | Not specified | High activity reported | researchgate.net |

Derivatization and Functionalization Reactions of this compound

The 4-amino group of this compound is a key site for derivatization, as it allows for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for biological screening. This N4 position, being a substituted hydrazine (B178648), exhibits characteristic nucleophilic properties.

The N4-amino group readily undergoes reactions with electrophiles.

N-Acylation: N-acylation can be achieved using standard acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction introduces an amide functionality, which can alter the compound's electronic and steric properties and provide a handle for further functionalization. While specific examples for this compound are not extensively detailed in the literature, the principles of hydrazine acylation are well-established. Copper-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with aryl iodides represent a viable method for introducing aryl groups, leading to N-acyl-N',N'-disubstituted hydrazine derivatives. organic-chemistry.org

N-Alkylation: The N-alkylation of the 4-amino group can be performed using alkyl halides or other alkylating agents. The reaction may proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Catalytic methods for the N-alkylation of amines and N-heterocycles are also well-developed, employing transition metal catalysts. For example, nitriles have been used as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org These general methodologies are applicable to this compound, allowing for the synthesis of secondary and tertiary amine derivatives at the N4 position.

The reaction of the primary amino group of this compound with aldehydes and ketones is expected to form hydrazones, a class of compounds with significant biological activities and synthetic utility. This reactivity is well-documented for the closely related compound, N-aminomorpholine.

The condensation reaction typically involves heating equimolar amounts of the N-amino compound and the carbonyl compound in a suitable solvent, such as isopropyl alcohol. nih.gov This reaction leads to the formation of a C=N bond, yielding the corresponding hydrazone. A wide range of functionally substituted benzaldehydes and other aldehydes can be used in this synthesis. nih.gov

These hydrazones can serve as intermediates for more complex chemical transformations. For instance, a hydrazone derived from N-aminomorpholine and o-formyl benzoic acid has been shown to undergo cyclization when treated with acetic anhydride, leading to the formation of a 2-morpholino-3-oxoisoindolin-1-yl acetate (B1210297). nih.gov This demonstrates the potential for subsequent intramolecular reactions to build more complex heterocyclic systems.

The table below presents examples of hydrazones synthesized from the analogous N-aminomorpholine, illustrating the scope of the carbonyl component.

| N-Amino Compound | Aldehyde/Ketone Reactant | Solvent | Conditions | Resulting Hydrazone Structure | Reference |

|---|---|---|---|---|---|

| N-aminomorpholine | Functionally substituted benzaldehydes | Isopropyl alcohol | Heating at 60–70°C for 3–5 h | Corresponding N-(arylmethylidene)morpholin-4-amine | nih.gov |

| N-aminomorpholine | 4-pyridinaldehyde | Isopropyl alcohol | Heating at 60–70°C for 3–5 h | N-(pyridin-4-ylmethylidene)morpholin-4-amine | nih.gov |

| N-aminomorpholine | o-formyl benzoic acid | Isopropyl alcohol | Heating | 2-((morpholinoimino)methyl)benzoic acid | nih.gov |

Beyond derivatization at the N4-position, modifications of the morpholinone ring itself offer another avenue for creating structural diversity. These transformations can involve ring-opening, ring-expansion, or the introduction of substituents onto the ring carbons.

One potential transformation is the ring-opening of the morpholinone lactam. Studies on the related morpholin-2-ones have shown that N-acyl derivatives can undergo organocatalytic ring-opening polymerization to produce functionalized poly(aminoesters). acs.orgnih.gov This suggests that under specific catalytic conditions, the morpholin-3-one ring could also be susceptible to nucleophilic attack and subsequent cleavage. Another documented reaction involves the treatment of morpholin-3-one with triethyl phosphite (B83602) and phosphoryl chloride, which leads to the formation of tetraethyl (morpholine-3,3-diyl)bisphosphonate, indicating a reaction at the C3 position adjacent to the carbonyl group. nih.gov

Furthermore, synthetic strategies have been developed to introduce functionality at other positions of the morpholinone ring. For example, methods for creating spiro-morpholinones have been described. mdpi.com Additionally, 5-hydroxymorpholinone derivatives have been used as precursors for further modifications, such as oxidation to yield morpholine-3,5-diones or acid-catalyzed elimination to form 5,6-didehydro-morpholin-3-ones. mdpi.com These examples highlight the chemical tractability of the morpholinone core and the potential for creating a wide array of structurally modified analogues.

Advanced Spectroscopic and Computational Characterization of 4 Aminomorpholin 3 One and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis in Research

Spectroscopic techniques are indispensable tools for the detailed structural and conformational analysis of organic molecules. In the context of 4-aminomorpholin-3-one and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction provides a comprehensive understanding of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of 1H, 13C, and 2D-NMR Techniques

NMR spectroscopy is a powerful method for elucidating the connectivity and spatial arrangement of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

In the case of the related compound, 4-(4-aminophenyl)-3-morpholinone, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals that can be assigned to the protons of the morpholinone and phenyl rings. The protons of the morpholine (B109124) ring typically appear as multiplets or triplets in specific regions of the spectrum. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms have characteristic chemical shifts. A patent for the preparation of 4-(4-aminophenyl)-3-morpholinone reported the following ¹H NMR data: δ 4.13 (s, 2H), δ 3.91-3.94 (q, 2H), δ 3.58-3.60 (t, 2H), δ 6.95-6.97 (d, 2H), δ 6.55-6.57 (d, 2H), δ 5.05 (s, 2H) google.com.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In urea (B33335) derivatives of 4-(4-aminophenyl)-3-morpholinone, the carbonyl carbon of the morpholin-3-one (B89469) ring is a key indicator, typically resonating at a downfield chemical shift. A study on such derivatives highlighted the utility of ¹³C NMR in confirming the structure, noting a characteristic signal for the carbonyl carbon researchgate.net. For N-substituted morpholines, the four morpholinyl methylene (B1212753) carbons are often magnetically non-equivalent, leading to distinct signals in the ¹³C NMR spectrum researchgate.net.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. These techniques reveal proton-proton and proton-carbon correlations, which helps in piecing together the molecular structure. For example, in the study of morpholine-thiophene hybrid thiosemicarbazones, ¹H, ¹³C, COSY, and HMBC experiments were used to confirm the connectivity of the morpholine and thiophene (B33073) rings frontiersin.org.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Phenyl-H | 6.95-6.97 | Doublet | 2H |

| Phenyl-H | 6.55-6.57 | Doublet | 2H |

| Morpholine-CH₂ | 4.13 | Singlet | 2H |

| Morpholine-CH₂ | 3.91-3.94 | Quartet | 2H |

| Morpholine-CH₂ | 3.58-3.60 | Triplet | 2H |

| Amino-NH₂ | 5.05 | Singlet | 2H |

Data for 4-(4-aminophenyl)-3-morpholinone in DMSO-d₆ google.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound and its derivatives, the most characteristic absorption band is that of the carbonyl (C=O) group of the lactam ring, which typically appears in the range of 1640-1670 cm⁻¹ asianpubs.org. The N-H stretching vibrations of the amino group are also readily identifiable, usually appearing as one or two bands in the region of 3200-3400 cm⁻¹ asianpubs.org. The C-O-C stretching of the morpholine ether linkage can also be observed researchgate.net.

Table 2: Characteristic IR Absorption Frequencies for Morpholin-3-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3200-3400 |

| C=O Stretch (Lactam) | 1640-1670 |

| C-O-C Stretch (Ether) | ~1100 |

Data compiled from various sources on morpholine derivatives asianpubs.orgresearchgate.net.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure, reactivity, and conformational landscape of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and its derivatives, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. Studies on related heterocyclic systems, such as thiazolidin-4-ones, have utilized DFT to investigate their electronic properties and reactivity scielo.org.za. For derivatives of this compound, DFT can be used to predict how different substituents affect the electronic distribution and reactivity. For example, calculations on 4-amino-3-iminoindene, a molecule with some structural similarities, have shown that tautomerization can significantly alter the HOMO-LUMO gap and other electronic properties nih.gov.

Table 3: Illustrative DFT-Calculated Parameters for a Model Heterocyclic System

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Illustrative data based on typical DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational changes and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological target.

For this compound and its derivatives, MD simulations can be used to explore their conformational flexibility. The morpholine ring can exist in different conformations, such as chair and boat forms, and MD simulations can reveal the relative stability and interconversion rates of these conformers. This is particularly important for understanding how these molecules might bind to biological receptors. For instance, MD simulations have been used to study the binding of morpholine-substituted tetrahydroquinoline derivatives to the mTOR active site, revealing stable protein-ligand interactions over time mdpi.comnih.gov. Such simulations can also provide insights into the role of solvent molecules in stabilizing different conformations and mediating intermolecular interactions.

In Silico Modeling for Structure-Property Relationship (SPR) Investigations in Research Contexts

The principle that the structure of a molecule dictates its properties is a cornerstone of chemical and pharmaceutical sciences. umass.edu This structure-property relationship (SPR) is fundamental in the design of new molecules with specific desired functions. In the context of medicinal chemistry, this is often referred to as the structure-activity relationship (SAR), where the goal is to understand how the chemical structure of a compound influences its biological activity. Investigating these relationships traditionally involves synthesizing and testing a large number of compounds, which is a time-consuming and resource-intensive process. The advent of powerful computational tools has revolutionized this field, enabling in silico (computer-based) modeling to predict the properties and activities of molecules, thereby streamlining the design and discovery process. mu-varna.bg

In silico modeling encompasses a range of computational methods used to analyze and predict the behavior of molecules. These techniques are instrumental in establishing quantitative and qualitative relationships between the three-dimensional structure of a compound and its physicochemical or biological properties. umass.edumu-varna.bg For derivatives of this compound, these methods are crucial for guiding the synthesis of new analogues with enhanced or specific activities. Key in silico approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walisongo.ac.id In a QSAR study, the structural properties of molecules are quantified by numerical values known as molecular descriptors. These descriptors can represent various aspects of the molecule, such as its steric properties (size and shape), electronic properties (charge distribution), and hydrophobic properties (lipophilicity). walisongo.ac.idanalis.com.my By correlating these descriptors with the measured biological activity (e.g., inhibitory concentration IC₅₀) of a set of compounds, a predictive model can be developed. nih.govanalis.com.my

These models are statistically validated and can then be used to predict the activity of new, unsynthesized compounds, prioritize which derivatives to synthesize, and provide insights into the structural features that are important for the desired activity. analis.com.my For example, QSAR models for 1,2,4-triazine-3(2H)-one derivatives, another class of heterocyclic compounds, have shown that descriptors like absolute electronegativity and water solubility significantly influence inhibitory activity against cancer cell lines. nih.gov Similarly, studies on 4-aminoquinoline-1,3,5-triazines have used 3D-QSAR to identify key molecular determinants for their inhibitory action against Plasmodium falciparum. ugm.ac.id

In the context of morpholine derivatives, QSAR studies help elucidate the specific structural modifications that can enhance their therapeutic potential. For instance, a study on novel 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, which are derived from 4-aminomorpholine (B145821), evaluated their inhibitory activity against various enzymes. nih.gov The variation in activity with different substituents on the benzylidene ring provides a classic dataset for developing a QSAR model.

Below is a data table illustrating the structure-activity relationship for a series of these morpholine derivatives against the enzyme urease. The variation in the substituent (R group) on the phenyl ring leads to significant differences in the inhibitory concentration (IC₅₀).

Table 1: Urease Inhibition Activity of 5-Substituted-2-(morpholinoimino)-thiazolidin-4-one Derivatives

| Compound | Substituent (R) | Urease Inhibition IC₅₀ (µM) acs.org |

|---|---|---|

| Compound 18 | 2-NO₂ | 20.24 ± 0.77 |

| Compound 19 | 3-NO₂ | 18.25 ± 0.50 |

| Compound 20 | 4-NO₂ | 16.79 ± 0.19 |

| Compound 24 | 4-F | 22.49 ± 0.11 |

| Compound 25 | 4-Cl | 21.70 ± 0.06 |

| Compound 26 | 4-Br | 21.51 ± 0.44 |

Data sourced from ACS Omega (2023). acs.org

This data indicates that electron-withdrawing groups, particularly the nitro group at the para position (Compound 20), result in the most potent urease inhibition in this series. acs.org Such data is invaluable for building a QSAR model that can predict the activity of other derivatives with different substituents.

Molecular Docking and Dynamics

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a larger protein or enzyme (the receptor). nih.gov This method is used to understand the binding mode of a ligand in the active site of a biological target and to estimate the strength of the interaction, often expressed as a docking score. nih.govnih.gov By visualizing the interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand why certain compounds are more active than others and can rationally design new compounds with improved binding affinity. nih.govacs.org

For example, in a study of quinazolin-4(3H)-one-morpholine hybrids as potential anti-cancer agents, molecular docking was used to evaluate their interactions with various protein targets. nih.gov The results showed that the most active compound had the best docking scores against key protein kinases like VEGFR1, VEGFR2, and EGFR. nih.gov

Table 2: Docking Scores of Compound 1 (a quinazolin-one-morpholine hybrid) against Cancer-Related Protein Targets

| Protein Target | Docking Score (kcal/mol) nih.gov |

|---|---|

| VEGFR1 | -11.744 |

| VEGFR2 | -12.407 |

| EGFR | -10.359 |

Data sourced from Chemical Biology & Drug Design (2024). nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the persistence of key interactions over time. nih.gov In the study of the quinazolin-one-morpholine hybrid, MD simulations confirmed that the compound formed stable hydrogen bond interactions within the active sites of the target proteins for a significant portion of the simulation time. nih.gov Similarly, for the thiazolidin-4-one derivatives of 4-aminomorpholine, MD simulations were used to analyze the stability of the most active compound when bound to the enzyme acetylcholinesterase (AChE). nih.govacs.org

Together, these in silico modeling techniques provide a comprehensive framework for investigating the structure-property relationships of this compound derivatives. They enable the rational design of new compounds with potentially improved therapeutic properties, reducing the need for extensive and costly experimental synthesis and screening. nih.govnih.govacs.org

Applications of 4 Aminomorpholin 3 One in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Precursor for Novel Heterocyclic Systems and Fused Ring Architectures

There is no specific information in the reviewed literature detailing the use of 4-Aminomorpholin-3-one as a precursor for the synthesis of novel heterocyclic systems or fused ring architectures.

In contrast, the related compound N-aminomorpholine has been utilized as a starting material for the synthesis of various heterocyclic structures. For example, it reacts with functionally substituted benzaldehydes and 4-pyridinaldehyde to form corresponding hydrazones. google.comresearchgate.netnih.gov These hydrazones can then be used to construct more complex heterocyclic systems.

Building Block for Nitrogen-Containing Pharmaceutical Scaffolds and Biologically Active Molecules

While the morpholine (B109124) motif is a recognized scaffold in medicinal chemistry, there is no specific data on This compound being directly used as a building block for nitrogen-containing pharmaceutical scaffolds or specific biologically active molecules.

However, the derivative 4-(4-aminophenyl)morpholin-3-one (B139978) is a well-documented key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.com Furthermore, 4-aminomorpholine (B145821) has been used as an intermediate in the synthesis of a variety of biologically active compounds, including carbonic anhydrase inhibitors, dithiocarbamate (B8719985) carbonic anhydrase inhibitors, and new bicyclic compounds with potential antibacterial and enzyme-inhibiting activities. google.com

Utilization in Palladium-Catalyzed Coupling Reactions and Other Metal-Mediated Transformations

No specific examples of This compound being utilized in palladium-catalyzed coupling reactions or other metal-mediated transformations have been found in the surveyed literature.

The related compound, 4-aminomorpholine , has been employed as a catalyst in the reductive coupling of diazonium salts without the need for metal adjuvants or irradiation. nih.gov Additionally, palladium-catalyzed cross-coupling reactions are a broad class of reactions with many applications in the synthesis of pharmaceuticals, but specific substrates like this compound are not explicitly mentioned in general reviews. researchgate.netnih.govnobelprize.org

Investigation of Biological Activities and Mechanistic Studies at a Molecular Level

Enzyme Inhibition Studies and Target Identification

The unique structural features of 4-aminomorpholin-3-one derivatives make them promising candidates for enzyme inhibition. Research has focused on their interaction with several clinically relevant enzymes.

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in processes such as pH regulation and CO2 homeostasis. mdpi.com Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. nih.govopenaccessjournals.commdpi.com The classical mechanism of CA inhibition involves the binding of molecules, typically containing a sulfonamide group, to the zinc ion in the enzyme's active site, displacing a water/hydroxide ion and disrupting the catalytic cycle. mdpi.comnih.govmdpi.com

While direct studies on this compound as a carbonic anhydrase inhibitor are not prominent, research into structurally related bicyclic lactams has provided insights. For instance, 7-Amino-3,4-dihydro-1H-quinolin-2-one, a lactam with structural similarities to coumarins (another class of CA inhibitors), has been shown to inhibit several human CA isoforms, including the tumor-associated hCA IX, XII, and XIV, without the need for hydrolytic activation of its lactam ring. unifi.it This suggests that the lactam structure itself can interact effectively with the enzyme's active site. unifi.it Other classes of non-classical inhibitors, such as phenols, polyamines, and carboxylic acids, also demonstrate inhibitory activity, often by anchoring to the zinc-bound water molecule or by blocking substrate entry to the active site. mdpi.com

Cholinesterase Inhibition Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govresearchgate.net The active site of acetylcholinesterase (AChE) features an anionic subsite and an esteratic subsite, which are key targets for inhibitors. researchgate.net While specific studies targeting this compound are not detailed, the related 4-aminoquinoline (B48711) core has been identified as an excellent starting point for designing new, potent AChE inhibitors. peerj.com

Tyrosinase Inhibition Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) production and is a key target in cosmetics for skin whitening and in the food industry to prevent browning. nih.govnih.gov Several studies have demonstrated the potent tyrosinase inhibitory activity of morpholine (B109124) derivatives. Novel N-(2-morpholinoethyl)cinnamamide derivatives were found to be effective inhibitors of mushroom tyrosinase. nih.gov Kinetic analysis of the most potent compound in this series, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), revealed a mixed-type inhibition mechanism. nih.gov Molecular docking confirmed that these inhibitors fit well within the enzyme's active site. nih.gov The inhibitory concentration (IC₅₀) values for selected derivatives are presented below.

| Compound ID | Substituent | IC₅₀ (µM) nih.gov |

| B6 | 3-Chloro | 15.2 ± 0.6 |

| B5 | 2-Chloro | 21.3 ± 1.1 |

| B10 | 4-Nitro | 25.1 ± 1.3 |

| Kojic Acid | (Standard) | 16.6 ± 0.7 |

Urease Inhibition Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia, a process implicated in the pathogenesis of infections by bacteria like Helicobacter pylori and Proteus mirabilis. nih.govcsfarmacie.cz Inhibition of urease is a key strategy to combat these infections. csfarmacie.cz Morpholine-thiophene hybrid thiosemicarbazones have been identified as highly effective urease inhibitors, with potencies significantly greater than the standard inhibitor, thiourea. frontiersin.org Kinetic studies showed that the lead compound acts via an uncompetitive mode of inhibition. frontiersin.org

| Compound ID | Substituent | IC₅₀ (µM) frontiersin.org |

| 5g | 5-chloro | 3.80 ± 1.9 |

| 5d | 5-bromo | 3.94 ± 1.2 |

| 5h | 5-nitro | 4.02 ± 1.5 |

| Thiourea | (Standard) | 22.31 ± 0.03 |

Antimicrobial Research: Investigations into Antibacterial and Antifungal Mechanisms

The morpholine scaffold is a component of several antimicrobial agents. Derivatives have shown promise against a range of bacterial and fungal pathogens.

Antibacterial Activity Studies on quinolone derivatives have highlighted the importance of the C-7 substituent for antibacterial activity. The introduction of a 7-(1-aminomorpholino) group on certain quinolone structures was found to result in superior antibacterial activity. researchgate.net Furthermore, molecular hybridization of a 4-aminoquinoline core with hydrazone and isatin (B1672199) moieties has produced compounds with significant antibacterial efficacy, with the potential to target bacterial DNA gyrase. mdpi.com

Antifungal Activity Morpholine derivatives have also been investigated for their antifungal properties. A series of silicon-incorporated morpholine analogues demonstrated potent activity against several human pathogenic fungi. nih.gov The minimum inhibitory concentrations (MIC) for some of these compounds are listed below.

| Pathogen | Compound 5 (MIC, µg/mL) nih.gov | Compound 11 (MIC, µg/mL) nih.gov | Compound 12 (MIC, µg/mL) nih.gov |

| Candida albicans ATCC 24433 | 8 | 16 | 16 |

| Candida glabrata NCYC 388 | 16 | 32 | 32 |

| Cryptococcus neoformans ATCC 34664 | 8 | 16 | 16 |

| Aspergillus niger ATCC 10578 | 16 | 16 | 16 |

Additionally, novel 1,4-benzoxazin-3-one derivatives, which share a structural relationship with morpholin-3-ones, have shown good to excellent antifungal activity against various phytopathogenic fungi. frontiersin.org

Antiviral Activity Research: Studies on Molecular Interactions with Viral Targets

The search for new antiviral agents has led to the synthesis and evaluation of hydrazones based on N-aminomorpholine. researchgate.netnih.govresearchgate.net These compounds have been tested for their inhibitory activity against different strains of the influenza virus. One derivative, 2-((morpholinoimino)methyl)benzoic acid, exhibited significant viral inhibitory properties, with activity comparable to the commercial drugs Tamiflu and Remantadine. researchgate.netnih.govresearchgate.net Molecular docking studies were performed to understand the interaction at a molecular level, suggesting potential binding sites on influenza virus proteins such as hemagglutinin and neuraminidase. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Potency with Molecular and In Vitro Focus

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their biological potency. For derivatives based on the morpholine scaffold, several key insights have been established.

For Tyrosinase Inhibition: In the N-(2-morpholinoethyl)cinnamamide series, the position and nature of the substituent on the phenyl ring significantly influenced inhibitory activity. Electron-withdrawing groups, such as chloro and nitro, were found to be favorable for potency. nih.gov The 3-chloro substituted derivative (B6) showed the highest activity, comparable to the standard kojic acid. nih.gov

For Urease Inhibition: Among the morpholine-thiophene hybrid thiosemicarbazones, SAR analysis indicated that the presence of electron-withdrawing groups (e.g., chloro, bromo, nitro) at the C5-position of the thiophene (B33073) ring resulted in the most potent urease inhibitors. frontiersin.org

For Antimicrobial Activity: In a series of 4-aminoquinoline-isatin hybrids, SAR analysis revealed that the nature and position of substituents on the isatin ring were critical for antibacterial activity. mdpi.com For silicon-incorporated morpholine antifungals, the specific arrangement of substituents around the core structure was key to their broad-spectrum activity. nih.gov

For Antiviral Activity: The synthesis of various hydrazones from N-aminomorpholine and different functionally substituted benzaldehydes demonstrated that the choice of the aldehyde component is critical in determining the antiviral potency of the final compound. researchgate.netresearchgate.net

These SAR studies underscore the versatility of the morpholine and morpholin-3-one (B89469) core, demonstrating that targeted modifications can fine-tune its derivatives for potent and selective activity against various biological targets.

Advanced Analytical Methodologies for Research and Purity Assessment of 4 Aminomorpholin 3 One

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the separation and quantification of 4-aminomorpholin-3-one. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Method Parameters: A typical RP-HPLC method for this compound would involve a C18 or C8 column. nih.govjchr.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govwu.ac.th A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. jchr.orgscispace.com

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, typically monitoring at a low wavelength (e.g., 210 nm) where the molecule absorbs light. jchr.org For more selective and sensitive detection, especially in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. rsc.orgrsc.org LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), offers exceptional specificity and low limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.netnih.gov

Data Table: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS becomes a powerful tool for impurity profiling, especially for volatile or semi-volatile impurities that may be present in the starting materials or formed as by-products. thermofisher.comresearchgate.net Furthermore, derivatization can be employed to convert this compound into a more volatile and thermally stable analogue suitable for GC-MS analysis. sigmaaldrich.comgcms.cz

Derivatization: The primary amino group and the secondary amine within the morpholine (B109124) ring are active sites for derivatization. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another common strategy. jfda-online.com These derivatization steps increase the volatility and improve the chromatographic peak shape of the analyte. jfda-online.comresearchgate.net

Impurity Profiling: GC-MS is exceptionally useful for identifying unknown impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component. This mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for identification. thermofisher.comajrconline.org High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown impurities. thermofisher.com

Mass Spectrometry (MS) Applications in Reaction Monitoring and Mechanistic Studies

Mass spectrometry is an indispensable tool for real-time monitoring of chemical reactions involving this compound and for elucidating the underlying reaction mechanisms. By coupling a mass spectrometer to a reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the direct introduction of liquid samples from the reaction mixture into the mass spectrometer. This enables the near-continuous monitoring of the reaction progress. nih.gov

For mechanistic studies, the use of isotopically labeled starting materials in conjunction with MS analysis can help trace the pathways of atoms throughout a reaction. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation of transient intermediates. In an MS/MS experiment, a specific ion (e.g., a suspected intermediate) is selected, fragmented, and the resulting fragment ions are analyzed to provide structural information. nih.gov This approach, often referred to as product ion scanning, can help piece together the steps of a complex reaction mechanism.

Method Validation Strategies for Scientific Rigor in Research Quantification and Reproducibility

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated. ijarsct.co.in Method validation is a formal process that provides documented evidence that a method is suitable for its intended purpose. nih.gov The key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jchr.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wu.ac.th

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. wu.ac.th

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Table: Typical Acceptance Criteria for HPLC Method Validation for an Active Pharmaceutical Ingredient

| Validation Parameter | Acceptance Criteria |

| Specificity | Peak purity index > 0.999; No interference at the retention time of the analyte |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters (e.g., pH, flow rate) |

By implementing these advanced analytical methodologies and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data in their work with this compound.

Future Directions and Emerging Research Avenues for 4 Aminomorpholin 3 One Research

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical research, enabling rapid compound library generation, reaction optimization, and scalability. syrris.combeilstein-journals.orgmit.edu The integration of 4-aminomorpholin-3-one into these high-throughput workflows is a critical next step for accelerating the discovery of novel derivatives with enhanced properties.

Automated flow synthesis systems allow for precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to improved reproducibility and yield. syrris.com These systems can telescope multiple synthetic steps, minimizing manual handling and intermediate purification processes. mdpi.com For a core structure like this compound, this technology would enable the rapid and efficient synthesis of large libraries of derivatives by systematically varying substituents on the aromatic ring or by modifying the hydrazine (B178648) moiety. Research has already demonstrated the use of 4-aminomorpholine (B145821) in parallel flow synthesizers for creating libraries of aryl diazonium compounds, highlighting the compatibility of the aminomorpholine scaffold with such technologies. researchgate.net

The development of automated platforms that integrate synthesis with downstream processes, such as purification and biological screening, could further accelerate the discovery pipeline. syrris.commdpi.com By coupling a flow reactor producing this compound derivatives with online analytical tools like mass spectrometry or with automated screening assays, researchers can establish structure-activity relationships (SAR) more efficiently than ever before. mdpi.com This approach facilitates the rapid identification of lead compounds for applications in medicine, materials, and catalysis.

Table 1: Advantages of Integrating Flow Chemistry for this compound Research

| Feature | Description | Benefit for this compound Research |

| Rapid Optimization | Automated systems can quickly screen numerous reaction conditions (e.g., temperature, residence time, stoichiometry). mit.edu | Efficiently establishes optimal conditions for synthesizing novel derivatives, saving time and resources. |

| High-Throughput Synthesis | Enables the parallel or sequential production of a large, diverse library of compounds from a common scaffold. syrris.comresearchgate.net | Accelerates the exploration of the chemical space around this compound for various applications. |

| Enhanced Safety | Small reaction volumes and contained systems reduce the hazards associated with handling reactive intermediates or exothermic reactions. researchgate.net | Allows for the safe exploration of a wider range of chemical transformations, including those involving potentially unstable diazonium or nitroso derivatives. |

| Scalability | Reaction conditions optimized on a small scale can often be directly translated to larger production scales without re-optimization. syrris.com | Streamlines the process of producing larger quantities of a promising derivative for advanced testing or application. |

| Reproducibility | Precise, computer-controlled processes minimize human error and ensure high consistency between batches. syrris.com | Provides reliable and high-quality data for structure-activity relationship (SAR) studies. |

Exploration of New Catalytic Applications and Sustainable Process Development

The principles of green and sustainable chemistry increasingly guide the development of new chemical processes, prioritizing high efficiency, minimal waste, and the use of environmentally benign reagents. nssresearchjournal.comresearchgate.net The unique structural features of this compound and its derivatives suggest their potential as novel catalysts or reagents in sustainable chemical transformations.

The hydrazine moiety is a key functional group that can participate in various catalytic cycles. For instance, morpholin-4-amine has been successfully employed as a catalyst in the metal-free C-2 arylation of pyrroles with diazonium salts and in the synthesis of sulfones. researchgate.netresearchgate.net These examples strongly suggest that this compound could be explored for similar catalytic activities. Its derivatives could be designed to act as organocatalysts, which are often more sustainable and less toxic than traditional heavy metal catalysts. frontiersin.org

Furthermore, research into hydrazinosulfonylation reactions to create aryl N-aminosulfonamides has shown these compounds can serve as novel catalysts for applications like the oxygen reduction reaction in fuel cells. researchgate.net This opens an avenue for synthesizing this compound-based sulfonamides and evaluating their electrocatalytic properties. The development of such catalysts contributes to sustainable energy technologies. frontiersin.orgrsc.org The focus would be on creating recyclable, highly active catalysts that operate under mild conditions, aligning with the core tenets of green chemistry. nssresearchjournal.com

Table 2: Potential Catalytic and Sustainable Chemistry Applications for this compound Derivatives

| Application Area | Potential Role of this compound Derivative | Research Goal |

| Organocatalysis | Acting as a base or nucleophilic catalyst in C-H functionalization reactions. researchgate.net | To develop metal-free, environmentally friendly methods for synthesizing complex organic molecules. |

| Electrocatalysis | As a scaffold for sulfonamide-based catalysts for fuel cell reactions (e.g., oxygen reduction). researchgate.net | To design efficient and stable catalysts for sustainable energy conversion technologies. |

| Sustainable Reagents | As a precursor for in situ generation of reactive species under mild conditions. researchgate.net | To replace hazardous reagents with safer, more sustainable alternatives in organic synthesis. |

| Biocatalysis | As a substrate for enzymatic modification to produce novel, high-value chiral compounds. frontiersin.org | To leverage the high selectivity of enzymes for creating enantiomerically pure derivatives for pharmaceutical or material applications. |

Advanced Materials Science Applications Derived from this compound Derivatives

The field of materials science is constantly seeking new molecular building blocks to create advanced materials with tailored properties for specific applications. researchgate.neticl-group.com The rigid, heterocyclic structure of this compound, combined with its versatile functional groups, makes it an attractive candidate for the synthesis of novel polymers and functional materials.

One promising area is the development of polymers. The amine and lactam functionalities within the this compound structure could be leveraged for polymerization reactions. For example, it could be incorporated as a monomer into polyamides or polyimides, potentially imparting unique thermal stability, solubility, or mechanical properties to the resulting material. The synthesis of copolymers, such as block or graft copolymers, could combine the properties of this compound segments with other polymers to create materials for drug delivery or advanced coatings. scirp.org

Another exciting direction lies in the creation of materials with specific optical or electronic properties. Research has shown that simple salts of amines with six-membered aliphatic rings, such as 4-aminomorpholine, can crystallize in non-centrosymmetric space groups, a prerequisite for properties like piezoelectricity and second-harmonic generation (a nonlinear optical effect). researchgate.net This suggests that crystalline salts of this compound derivatives could be investigated for applications in sensors, actuators, and optical devices. Furthermore, the core structure could be functionalized with chromophores to create fluorescent probes or incorporated into supramolecular assemblies for sensing or imaging applications. researchgate.netresearchgate.net

Table 3: Potential Advanced Materials Science Applications

| Material Type | Derivative/Concept | Potential Application |

| Specialty Polymers | This compound as a monomer in copolymerization. scirp.org | Creating high-performance plastics, fibers, or hydrogels with unique thermal and mechanical properties. |

| Nonlinear Optical Materials | Crystalline salts of this compound derivatives. researchgate.net | Development of materials for frequency-doubling lasers and other photonic devices. |

| Piezoelectric Materials | Acentrically packed crystals of this compound salts. researchgate.net | Fabrication of sensors, actuators, and energy harvesting devices. |

| Fluorescent Probes | Functionalization with fluorophores or use as a core for functionalized carbon dots. researchgate.net | Bio-imaging, environmental sensing, and diagnostics. |

| Supramolecular Scaffolds | Incorporation into larger, self-assembling molecular structures. researchgate.net | Design of smart materials, drug delivery systems, and molecular machines. |

Expansion of Mechanistic Biological Investigations and Novel Molecular Target Identification

While initial studies have hinted at the biological potential of this compound derivatives, significant research is required to understand their mechanisms of action and to identify specific molecular targets. This knowledge is fundamental for the rational design of new therapeutic agents.

Recent studies have shown that hydrazones derived from N-aminomorpholine exhibit promising antiviral activity against the influenza virus, with molecular docking studies suggesting potential binding sites on viral proteins like hemagglutinin and neuraminidase. nih.gov A crucial future step is to validate these computational findings through biochemical assays and to determine precisely how these compounds interfere with viral function. Similarly, a urea (B33335) derivative of N-aminomorpholine has demonstrated cytotoxicity against breast cancer cells and activity against Mycobacterium tuberculosis. tandfonline.comtandfonline.com The proposed mechanism involves the stabilization of G-quadruplex DNA, a compelling target in anticancer therapy. tandfonline.com This hypothesis warrants in-depth investigation using biophysical techniques to confirm the binding interaction and cellular studies to elucidate the downstream consequences of G-quadruplex stabilization.

Beyond these initial findings, a broader, unbiased screening approach could uncover entirely new biological activities and molecular targets. High-throughput screening of a diverse library of this compound derivatives against various cell lines, enzymes, and receptors could reveal unexpected therapeutic potential. Identifying the specific molecular partners of active compounds is essential for understanding their biological effects and for optimizing their structure to improve potency and selectivity while minimizing off-target effects.

Table 4: Summary of Biological Investigations and Future Research Targets

| Derivative Class | Reported/Potential Activity | Proposed Molecular Target(s) | Future Research Direction |

| Hydrazones | Antiviral (Influenza) nih.gov | Hemagglutinin, Neuraminidase nih.gov | Validate binding through biochemical assays; elucidate the mechanism of viral inhibition. |

| Urea Derivatives | Anticancer (Breast Cancer), Antimycobacterial tandfonline.comtandfonline.com | G-quadruplex DNA tandfonline.com | Confirm and characterize the DNA binding interaction; investigate the cellular pathways affected. |

| Carboximidamides | Antimicrobial, Antiviral | Unspecified enzymes and receptors | Target deconvolution studies to identify specific molecular binding partners. |

| N-nitroso compounds | Potential DNA alkylating agents acs.org | DNA acs.org | Investigate the mechanism of DNA damage and its relevance to potential cytotoxicity or carcinogenicity. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Aminomorpholin-3-one in laboratory settings?

- Answer : this compound derivatives exhibit acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Key precautions include:

- Use of fume hoods, gloves, and lab coats to minimize exposure.

- Immediate decontamination with soap/water for skin contact and rinsing eyes with water for 15+ minutes if exposed.

- Emergency consultation with a physician for ingestion or inhalation incidents .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

- Answer : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- Morpholinone core modification : Reductive amination (e.g., using NaBH3CN in MeOH) or coupling with HATU/DIPEA in DMF for amide bond formation .

- Hydrochloride salt preparation : Acidic workup (e.g., HCl) to stabilize the amine group, as seen in this compound hydrochloride synthesis .

Q. How is this compound characterized structurally and analytically?

- Answer : Key techniques include:

- NMR/IR spectroscopy : To confirm amine (-NH2), carbonyl (C=O), and morpholine ring signals. For example, IR peaks at ~1650 cm<sup>-1</sup> (C=O stretch) and NMR δ 2.5–3.5 ppm (morpholine protons) .

- HPLC purity assessment : ≥98% purity verification for research-grade compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR shifts or elemental analysis discrepancies) for this compound derivatives?

- Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Cross-checking NMR, IR, and mass spectrometry data.

- Crystallographic analysis : Resolving ambiguous configurations via X-ray diffraction, as demonstrated for 4-(3-fluoro-4-nitrophenyl)morpholin-3-one derivatives .

- Batch consistency checks : Repetition of synthesis under controlled conditions .

Q. What role does this compound play in drug discovery, particularly in kinase inhibitor design?

- Answer : The morpholinone scaffold is a key pharmacophore in kinase inhibitors due to its hydrogen-bonding capacity. Case studies include:

- Molecular docking : Morpholinone derivatives (e.g., 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one) show binding affinity to ATP pockets in kinases via π-π stacking and H-bond interactions .

- SAR optimization : Substituent modifications (e.g., fluorophenyl groups) enhance metabolic stability and selectivity .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Answer : Stability studies should follow ICH guidelines:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).

- Analytical monitoring : Use HPLC to track degradation products and LC-MS to identify breakdown pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

- Answer : Common issues include side reactions and poor intermediate solubility. Solutions:

- Protecting group chemistry : Use Boc or Fmoc groups to shield reactive amines during synthesis.

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility .

Q. How can computational tools enhance the design of this compound-based compounds?

- Answer : Tools like molecular dynamics (MD) and density functional theory (DFT) aid in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.